molecular formula C7H8BrNO2 B8180502 (4-Bromo-5-methoxypyridin-2-yl)methanol

(4-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B8180502
M. Wt: 218.05 g/mol
InChI Key: IGLCXLUTHSPRDJ-UHFFFAOYSA-N
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Description

(4-Bromo-5-methoxypyridin-2-yl)methanol: is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This particular compound features a bromine atom at the 4-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methoxypyridin-2-yl)methanol typically involves multiple steps starting from simpler pyridine derivatives. One common approach is the halogenation of 5-methoxypyridin-2-ylmethanol followed by bromination. The reaction conditions for these steps often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of the bromine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

(4-Bromo-5-methoxypyridin-2-yl)methanol: can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The bromine atom can be reduced to form a corresponding pyridine derivative.

  • Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : 4-Bromo-5-methoxypyridine-2-carboxylic acid

  • Reduction: : 4-Bromo-5-methoxypyridine

  • Substitution: : Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

(4-Bromo-5-methoxypyridin-2-yl)methanol: has several applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological molecules.

  • Medicine: : It may be used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: : It can be employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Bromo-5-methoxypyridin-2-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(4-Bromo-5-methoxypyridin-2-yl)methanol: can be compared to other pyridine derivatives such as 4-chloro-5-methoxypyridin-2-ylmethanol and 4-iodo-5-methoxypyridin-2-ylmethanol . The presence of different halogens (chlorine, iodine) at the 4-position can influence the reactivity and properties of these compounds. The uniqueness of This compound lies in its specific combination of functional groups, which can affect its chemical behavior and applications.

Properties

IUPAC Name

(4-bromo-5-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLCXLUTHSPRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(N=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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